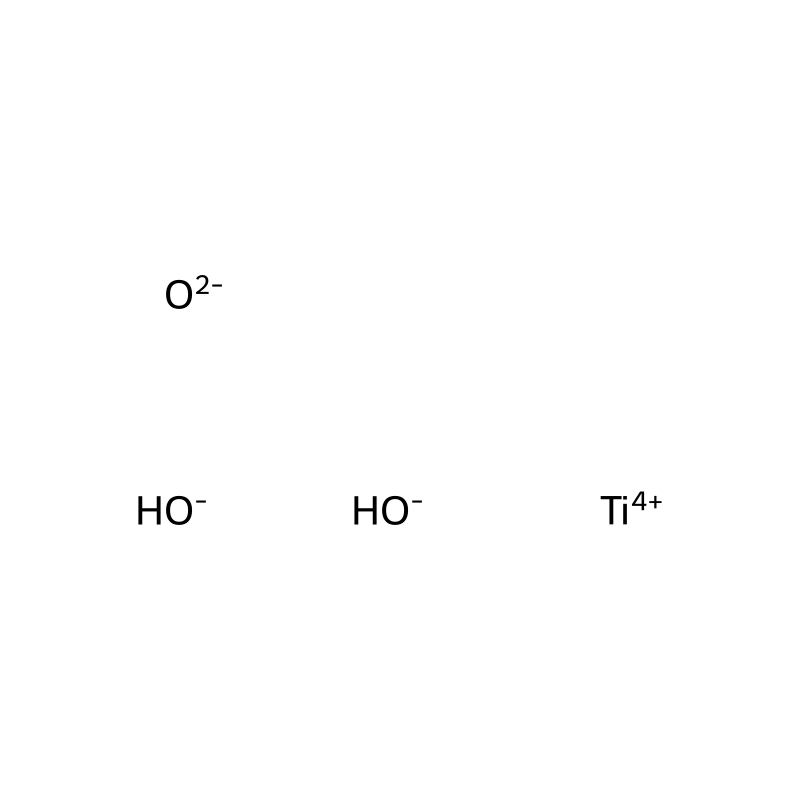Titanium dihydroxide oxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Photocatalysis
One of the most prominent research areas for TiO₂ is its photocatalytic activity. When exposed to light, particularly ultraviolet (UV) light, TiO₂ can generate electron-hole pairs that initiate various chemical reactions. This property has led to its exploration in:
- Water and air purification: TiO₂ can degrade organic pollutants and harmful microorganisms in water and air upon light activation. This technology holds promise for environmental remediation and wastewater treatment [].
- Hydrogen production: TiO₂ can be used as a photocatalyst for water splitting, generating hydrogen gas as a clean and sustainable fuel source [].
- Self-cleaning surfaces: TiO₂ coatings can decompose dirt and organic matter on surfaces exposed to sunlight, offering self-cleaning properties for various applications [].
Energy Conversion and Storage
TiO₂'s semiconducting properties make it a potential candidate for various energy conversion and storage technologies:
- Dye-sensitized solar cells (DSSCs): TiO₂ nanoparticles are used as the photoanode in DSSCs, which convert sunlight into electricity through a process similar to natural photosynthesis [].
- Lithium-ion batteries: TiO₂ is being investigated as an anode material for lithium-ion batteries due to its high capacity and cycling stability [].
Biomedical Applications
The biocompatibility and photocatalytic properties of TiO₂ have sparked interest in its potential biomedical applications:
- Antibacterial coatings: TiO₂ can be incorporated into coatings for medical devices to combat bacterial infections [].
- Drug delivery: TiO₂ nanoparticles are being explored as drug carriers for targeted drug delivery and controlled release [].
- Bone regeneration: TiO₂ implants are being studied for their potential to promote bone growth and repair.
Titanium dihydroxide oxide, also known as metatitanic acid, is a compound composed of titanium, hydrogen, and oxygen, with the general formula . This compound typically appears as a white powder and is characterized by its high surface area and reactivity. It is primarily hydrated titanium dioxide, which plays a crucial role in various industrial applications due to its unique properties.
- Dehydration Reaction: When heated, titanium dihydroxide oxide can lose water molecules to form titanium dioxide:
- Acid-Base Reactions: This compound can react with acids to form titanium salts. For example, reacting with sulfuric acid yields titanium sulfate:
- Complex Formation: Titanium dihydroxide oxide can form complexes with various ligands, enhancing its reactivity in catalysis and other chemical processes.
Several methods exist for synthesizing titanium dihydroxide oxide:
- Hydrothermal Synthesis: This method involves the reaction of titanium precursors in an aqueous solution under high temperature and pressure, resulting in the formation of titanium dihydroxide oxide with controlled morphology.
- Sol-Gel Process: In this process, titanium alkoxides are hydrolyzed to form a gel that subsequently converts into titanium dihydroxide oxide upon drying and heating.
- Precipitation from Titanium Salts: By adding bases to solutions of titanium salts, precipitates of titanium dihydroxide oxide can be formed, which can then be filtered and dried.
Interaction studies have shown that titanium dihydroxide oxide interacts with various biological molecules. Its ability to adsorb proteins makes it useful in biomedical applications. Research indicates that the surface properties of this compound influence protein adsorption behavior, which is critical for developing biomaterials .
Titanium dihydroxide oxide shares similarities with other titanium compounds. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Titanium Dioxide | TiO₂ | Widely used as a pigment; non-toxic; stable |
| Titanium Hydroxide | Ti(OH)₄ | Precursor for various titanium compounds; less stable |
| Titania (Anatase/Rutile) | TiO₂ (varieties) | Different crystal structures; used in photocatalysis |
Uniqueness of Titanium Dihydroxide Oxide
What sets titanium dihydroxide oxide apart from these similar compounds is its unique combination of hydroxyl groups and its hydrated nature. This distinct structure enhances its reactivity and adsorption properties compared to other titanium oxides, making it particularly valuable in specialized applications such as catalysis and environmental remediation.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]
Pictograms



Corrosive;Irritant;Health Hazard








